molecular formula C20H16O5 B094905 Sojagol CAS No. 18979-00-5

Sojagol

Cat. No.: B094905
CAS No.: 18979-00-5
M. Wt: 336.3 g/mol
InChI Key: GSAVLDZAGYKJSO-UHFFFAOYSA-N
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Description

Sojagol (C₂₀H₁₆O₅, molecular weight: 336.35) is an isoflavonoid compound isolated from Glycine max (soybean) and Phaseolus aureus (mung beans) . It is structurally characterized by a benzopyran-4-one skeleton with hydroxyl and prenyl substitutions, contributing to its bioactive properties . This compound is implicated in plant defense mechanisms, particularly against fungal pathogens and herbivorous insects, and has demonstrated estrogenic and antifungal activities . Notably, it accumulates in soybean leaves under oxidative stress induced by ozone fumigation, alongside other isoflavonoids like daidzein and coumestrol .

Properties

CAS No.

18979-00-5

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3

InChI Key

GSAVLDZAGYKJSO-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C

melting_point

284-286°C

Other CAS No.

18979-00-5

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key similarities and differences between sojagol and related compounds:

Compound Structure Molecular Weight Primary Sources Key Functions Research Findings
This compound Isoflavonoid (C₂₀H₁₆O₅) 336.35 Soybean, mung beans Antifungal, estrogenic activity, plant defense, MR antagonism Accumulates under ozone stress; potential therapeutic for cardiovascular diseases .
Coumestrol Coumestan (C₁₅H₈O₅) 268.22 Soybean, clover Phytoalexin, estrogen mimicry Implicated in insect resistance but contradicted in studies .
Daidzein Isoflavone (C₁₅H₁₀O₄) 254.24 Soybean, legumes Antioxidant, estrogenic activity Synergizes with this compound in plant defense; no direct MR interaction .
Glyceollins Pterocarpan (C₂₀H₁₈O₅) 338.35 Soybean Antifungal, antimicrobial phytoalexins Critical for pathogen resistance; structurally distinct from this compound .
Rutin Flavonol glycoside (C₂₇H₃₀O₁₆) 610.52 Buckwheat, citrus fruits Antioxidant, insect deterrent Confers resistance to soybean loopers; lacks estrogenic activity .
Glabrone Isoflavonoid (C₂₀H₁₈O₄) 322.35 Licorice root (Glycyrrhiza) Anti-inflammatory, antimicrobial Structurally analogous to this compound but lacks prenyl groups .

Structural Comparison

  • This compound vs. Coumestrol: Both are oxygenated isoflavonoids, but coumestrol lacks the prenyl group critical to this compound’s antifungal activity .
  • This compound vs. Glyceollins : Glyceollins have a pterocarpan skeleton, whereas this compound’s benzopyran-4-one core enables distinct binding interactions .
  • This compound vs. Glabrone: Glabrone shares the isoflavonoid backbone but lacks the hydroxylation pattern seen in this compound, reducing its antifungal potency .

Functional Comparison

  • Plant Defense : this compound and glyceollins are both phytoalexins, but glyceollins are more effective against microbial pathogens, while this compound targets herbivores .
  • Therapeutic Potential: this compound’s MR antagonism (−9.7 kcal/mol binding score) outperforms rutin and daidzein, which lack receptor affinity .
  • Contradictory Evidence : Studies conflict on whether this compound, coumestrol, or glyceollins are primary resistance factors in soybean QTLs .

Key Research Discrepancies and Consensus

Insect Resistance Mechanisms: Sharma & Norris (1991) identified this compound as a key resistance factor in soybean QTLs . Piubelli et al. (2005) attributed resistance to rutin and genistin, excluding this compound . Consensus: Isoflavonoid synergy (this compound + daidzein + coumestrol) likely enhances resistance, but environmental factors influence dominance .

Therapeutic Applications :

  • Computational studies highlight this compound’s MR antagonism, but in vivo validation is pending .
  • Glabrone’s anti-inflammatory properties are better characterized, though this compound’s structural complexity offers broader bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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